

Idrx-42: A Comparative Guide to Tyrosine Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **Idrx-42** (formerly M4205), a potent and selective KIT inhibitor, with other tyrosine kinase inhibitors used in the treatment of Gastrointestinal Stromal Tumors (GIST). The data presented herein is intended to offer an objective overview of **Idrx-42**'s performance against alternative therapies, supported by available experimental data.

Executive Summary

Idrx-42 is a next-generation tyrosine kinase inhibitor designed to target a wide range of KIT mutations, including those responsible for resistance to existing therapies.[1] Preclinical data demonstrates that Idrx-42 exhibits a superior kinase selectivity profile compared to standard-of-care agents such as imatinib and sunitinib, as well as the later-line therapy ripretinib.[1] A key characteristic of Idrx-42 is its high selectivity for KIT over other tyrosine kinases, notably sparing critical off-targets like FLT3 and VEGFR2, which are often associated with treatment-limiting toxicities.[1] This high degree of selectivity suggests the potential for a more favorable safety profile and improved therapeutic window.

Comparative Kinase Inhibition Profile

The following table summarizes the biochemical potency (IC50) of **Idrx-42** and other approved KIT inhibitors against a panel of selected tyrosine kinases. The data for **Idrx-42** is primarily



derived from kinome scanning assays performed by Reaction Biology. It is important to note that IC50 values can vary between different studies and assay conditions.

Kinase Target	Idrx-42 (M4205) IC50 (nM)	Imatinib IC50 (nM)	Sunitinib IC50 (nM)	Ripretinib IC50 (nM)
KIT (V560G)	<1	100	10	1.5
KIT (V654A)	1.8	370	20	2.9
KIT (D816V)	14	>10,000	1,000	6.7
PDGFRA	4.3	100	2	1.5
PDGFRB	17	100	2	16
FLT3	150	>10,000	50	10
VEGFR2 (KDR)	>10,000	>10,000	80	10
CSF1R	25	ND	100	11
LCK	<10	>10,000	>10,000	ND
ABL1	>1,000	25	2,000	>10,000
SRC	>1,000	>10,000	45	>10,000

ND: Not Determined. Data for comparator compounds is compiled from various public sources and may not be directly comparable due to different assay conditions.

Experimental Protocols

The kinase selectivity of **Idrx-42** was determined using a radiometric biochemical assay, the HotSpot™ Kinase Assay Platform, by Reaction Biology.

HotSpot™ Kinase Assay Protocol

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [γ -33P]-ATP into a substrate.



1. Reagent Preparation:

- Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing necessary cofactors such as MgCl₂ and activators.
- [y-33P]-ATP: Radiolabeled ATP is diluted to the desired concentration in the kinase buffer.
- Kinase and Substrate: The target kinase and its specific peptide or protein substrate are diluted in the kinase buffer.
- Test Compound: **Idrx-42** and comparator compounds are serially diluted in DMSO to generate a range of concentrations.

2. Assay Procedure:

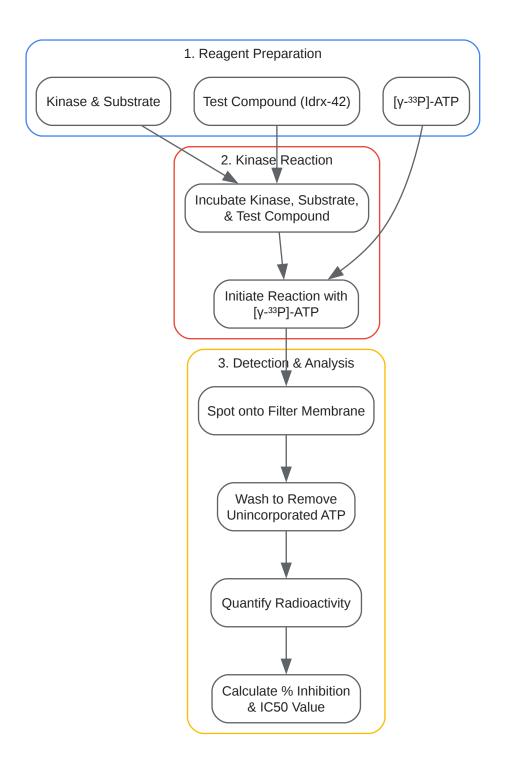
- The kinase, substrate, and test compound are combined in a reaction well and preincubated.
- The kinase reaction is initiated by the addition of $[y-^{33}P]$ -ATP.
- The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
- The reaction is terminated by spotting the reaction mixture onto a P81 phosphocellulose filter membrane.

3. Detection and Data Analysis:

- The filter membrane is washed to remove unincorporated [y-33P]-ATP.
- The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
- The percentage of kinase inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations Experimental Workflow



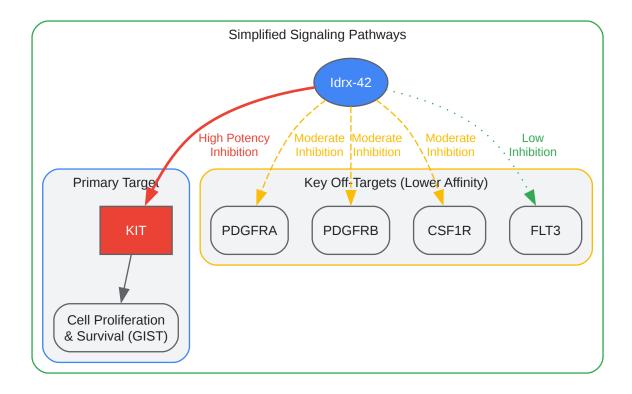


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Biochemical Kinase Assay Workflow

Signaling Pathway Context





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Idrx-42 Target and Off-Target Context

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References

- 1. M4205 (IDRX-42) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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